4-Oxohexanenitrile 4-Oxohexanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17576827
InChI: InChI=1S/C6H9NO/c1-2-6(8)4-3-5-7/h2-4H2,1H3
SMILES:
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

4-Oxohexanenitrile

CAS No.:

Cat. No.: VC17576827

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

4-Oxohexanenitrile -

Specification

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 4-oxohexanenitrile
Standard InChI InChI=1S/C6H9NO/c1-2-6(8)4-3-5-7/h2-4H2,1H3
Standard InChI Key ZUEOZCBPTFMWGI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)CCC#N

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-oxohexanenitrile . Alternative designations include 4-Oxohexannitril (German) and Hexanenitrile, 4-oxo-, as documented in chemical databases . Common synonyms such as CYANO-PENTANONE reflect its structural features—a five-carbon ketone with a terminal nitrile group .

Molecular Formula and Weight

The molecular formula C6H9NO\text{C}_6\text{H}_9\text{NO} corresponds to a monoisotopic mass of 111.068414 Da and an average mass of 111.144 Da . These values are consistent with computational analyses performed using PubChem and ChemSpider algorithms .

Table 1: Molecular Identity of 4-Oxohexanenitrile

PropertyValueSource
Molecular FormulaC6H9NO\text{C}_6\text{H}_9\text{NO}
Molecular Weight (g/mol)111.14
Monoisotopic Mass (Da)111.068414
CAS Registry Number14274-30-7

Structural Characteristics

2D and 3D Conformations

The 2D structure of 4-oxohexanenitrile features a linear hexane backbone with a ketone group at the fourth carbon and a nitrile group at the terminal position . The SMILES notation CCC(=O)CCC#N succinctly captures this arrangement . Three-dimensional conformational analyses reveal flexibility in the carbon chain, with the ketone and nitrile groups adopting orientations that minimize steric hindrance .

Spectroscopic Identifiers

The compound’s InChIKey (ZUEOZCBPTFMWGI-UHFFFAOYSA-N) and InChI (InChI=1S/C6H9NO/c1-2-6(8)4-3-5-7/h2-4H2,1H3) provide unique identifiers for database searches and spectroscopic comparisons . These descriptors are critical for verifying purity and facilitating computational modeling studies.

Synthesis and Production

Synthetic Routes

Physicochemical Properties

Reactivity Profile

The dual functionality of 4-oxohexanenitrile confers distinct reactivity:

  • Nitrile Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively.

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols .

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